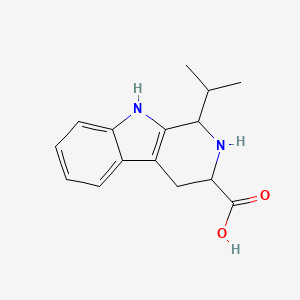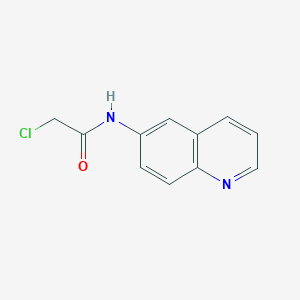![molecular formula C12H18N2O B1305954 [4-(4-Methylpiperazin-1-yl)phenyl]methanol CAS No. 342405-34-9](/img/structure/B1305954.png)
[4-(4-Methylpiperazin-1-yl)phenyl]methanol
Descripción general
Descripción
“[4-(4-Methylpiperazin-1-yl)phenyl]methanol” is a chemical compound with the molecular formula C13H20N2O . It is also known by other synonyms such as “4-4-methylpiperazin-1-yl methyl phenyl methanol”, “4-4-methyl-1-piperazinyl methyl phenyl methanol”, and "4-4-methylpiperazinyl methyl phenyl methan-1-ol" .
Molecular Structure Analysis
The molecular structure of “[4-(4-Methylpiperazin-1-yl)phenyl]methanol” consists of a piperazine ring attached to a phenyl group . The molecular weight of the compound is 220.32 g/mol .Physical And Chemical Properties Analysis
“[4-(4-Methylpiperazin-1-yl)phenyl]methanol” has a molecular weight of 220.32 g/mol . The compound is described to have an almond nutty odor .Aplicaciones Científicas De Investigación
Anti-Inflammatory Application
- Scientific Field: Pharmacology and Inflammopharmacology .
- Summary of the Application: This compound, referred to as LQFM182, has been investigated for its potential anti-nociceptive and anti-inflammatory effects .
- Methods of Application or Experimental Procedures: The anti-nociceptive activity was evaluated using the acetic acid-induced abdominal writhing test, tail flick test, and formalin-induced pain test. The anti-inflammatory activity was evaluated using models of paw oedema and pleurisy induced by carrageenan . The animals were treated with vehicle (10% DMSO, 10 mL/kg, p.o.), LQFM182 (100 mg/kg, p.o.) or dexamethasone (2 mg/kg, p.o.—positive control) .
- Results or Outcomes: LQFM182 decreased the number of writhings induced by acetic acid in a dose-dependent manner, and reduced the paw licking time of animals in the second phase of the formalin test. Furthermore, LQFM182 reduced oedema formation at all hours of the paw oedema induced by carrageenan test and in pleurisy test reduced cell migration from the reduction of polymorphonuclear cells, myeloperoxidase enzyme activity and the levels of pro-inflammatory cytokines IL-1β and TNF-α .
Alzheimer’s Disease Treatment
- Scientific Field: Neuropharmacology .
- Summary of the Application: A compound similar to “[4-(4-Methylpiperazin-1-yl)phenyl]methanol”, specifically “[4-(4-Methylpiperazin-1-yl)methyl]benzaldehyde”, has been studied for its potential use in the development of therapeutic agents against Alzheimer’s disease .
- Results or Outcomes: The specific results or outcomes are not detailed in the available information. However, the compound is suggested to have potential therapeutic benefits against Alzheimer’s disease .
Imatinib Intermediate
- Scientific Field: Pharmaceutical Chemistry .
- Summary of the Application: Another compound, “4-(4-Methyl-1-piperazinylmethyl)benzoic acid”, is used as an intermediate in the synthesis of Imatinib , a medication used to treat certain types of cancer.
- Results or Outcomes: The outcome of this application is the production of Imatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia and gastrointestinal stromal tumors .
Alzheimer’s Disease Treatment
- Scientific Field: Neuropharmacology .
- Summary of the Application: A compound similar to “[4-(4-Methylpiperazin-1-yl)phenyl]methanol”, specifically “[4-(4-Methylpiperazin-1-yl)methyl]benzaldehyde”, has been studied for its potential use in the development of therapeutic agents against Alzheimer’s disease .
- Results or Outcomes: The specific results or outcomes are not detailed in the available information. However, the compound is suggested to have potential therapeutic benefits against Alzheimer’s disease .
Imatinib Intermediate
- Scientific Field: Pharmaceutical Chemistry .
- Summary of the Application: Another compound, “4-(4-Methyl-1-piperazinylmethyl)benzoic acid”, is used as an intermediate in the synthesis of Imatinib , a medication used to treat certain types of cancer.
- Results or Outcomes: The outcome of this application is the production of Imatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia and gastrointestinal stromal tumors .
Safety And Hazards
Propiedades
IUPAC Name |
[4-(4-methylpiperazin-1-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-13-6-8-14(9-7-13)12-4-2-11(10-15)3-5-12/h2-5,15H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCAGHLIBKHFJDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380124 | |
| Record name | [4-(4-Methylpiperazin-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Methylpiperazin-1-yl)phenyl]methanol | |
CAS RN |
342405-34-9 | |
| Record name | [4-(4-Methylpiperazin-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(4-methylpiperazin-1-yl)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![isopropyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1305879.png)
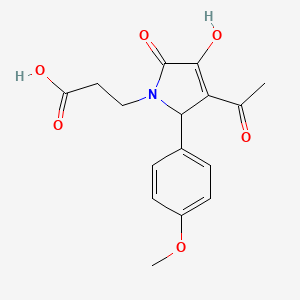
![3-[(3-Hydroxy-propylamino)-methyl]-7,8-dimethyl-1H-quinolin-2-one](/img/structure/B1305891.png)
![6-Ethoxy-3-[(3-hydroxy-propylamino)-methyl]-1H-quinolin-2-one](/img/structure/B1305892.png)
![6-Ethoxy-3-[(2-hydroxy-ethylamino)-methyl]-1H-quinolin-2-one](/img/structure/B1305893.png)
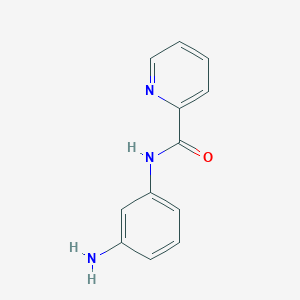

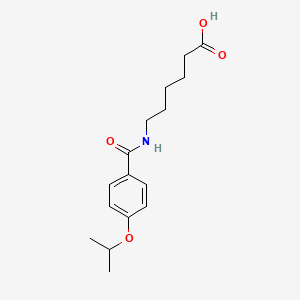
![2-[4-(2-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-ethylamine](/img/structure/B1305901.png)

